molecular formula C5H12ClNO B177894 (R)-3-Hydroxypiperidine hydrochloride CAS No. 198976-43-1

(R)-3-Hydroxypiperidine hydrochloride

Cat. No. B177894
CAS RN: 198976-43-1
M. Wt: 137.61 g/mol
InChI Key: VLECDMDGMKPUSK-NUBCRITNSA-N
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Description

“®-3-Hydroxypiperidine hydrochloride” is a white to off-white crystalline powder or solid . It is also known as “piperidin-3-ol hydrochloride” and has a molecular formula of C5H12ClNO . It is used as a raw material of “®-(+)-3-pyrrolidinyltriphenylglycolate” with medicinal value .


Molecular Structure Analysis

The molecular structure of “®-3-Hydroxypiperidine hydrochloride” can be represented by the SMILES string "Cl.OC1CCCNC1" . The InChI Key for this compound is "VLECDMDGMKPUSK-UHFFFAOYNA-N" .


Physical And Chemical Properties Analysis

“®-3-Hydroxypiperidine hydrochloride” has a molecular weight of 137.61 . It is a solid at 20°C and should be stored under inert gas . It is hygroscopic, meaning it absorbs moisture from the air . The compound has a specific optical rotation of +7° (C=1, MeOH) . It is soluble in water .

Scientific Research Applications

  • Bioreductive Production : (R)-3-Hydroxypiperidine hydrochloride is used in the efficient bioreductive production of (R)-N-Boc-3-hydroxypiperidine, which is a privileged scaffold in many bioactive compounds. The process utilizes an NADPH-dependent reductase from Kluyveromyces marxianus, showing significant potential for industrial production due to its high conversion efficiency and enantioselectivity (Chen et al., 2017).

  • Natural Product Synthesis : The 3-hydroxypiperidine skeleton, which includes compounds like this compound, is a key element in the synthesis of various natural products. These compounds are vital due to their range of biological activities (Wijdeven et al., 2010).

  • Synthetic Applications in Medicinal Chemistry : this compound is used as a starting material in the total synthesis of bioactive molecules like aloperine. The synthesis involves an intramolecular Diels−Alder reaction, highlighting its utility in constructing complex molecular structures (Brosius et al., 1999).

  • Enantioselective Construction : The compound is instrumental in the enantioselective construction of 3-hydroxypiperidine scaffolds. This method involves a sequential action of light and rhodium, demonstrating a novel approach to synthesize chiral piperidine derivatives (Ishida et al., 2015).

  • Chiral Intermediate Synthesis : It serves as a critical chiral intermediate in the synthesis of pharmaceuticals, such as ibrutinib. The process involves an (R)-specific carbonyl reductase from Candida parapsilosis and shows great potential for commercial application due to its high conversion rate and enantiomeric excess (Chen et al., 2017).

Safety and Hazards

“®-3-Hydroxypiperidine hydrochloride” is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If it comes into contact with skin or eyes, rinse with plenty of water .

properties

IUPAC Name

(3R)-piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECDMDGMKPUSK-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941775
Record name (3R)-3-Hydroxypiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198976-43-1
Record name (3R)-3-Hydroxypiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-piperidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using (R)-3-hydroxypiperidine hydrochloride in the synthesis of ω-(N-Formylamino)carboxylic Acids?

A: this compound serves as a valuable chiral building block in organic synthesis. The research highlights its application in the synthesis of ω-(N-Formylamino)carboxylic acids via RuO4 oxidation of cyclic ene-carbamates derived from this compound []. These acids, particularly N-Boc 4-aminobutyric acids, are important intermediates in the production of pharmaceuticals like (R)-4-amino-3-hydroxybutyric acid, a key precursor for the synthesis of L-carnitine. This methodology showcases the utility of this compound in constructing complex molecules with potential biological activities.

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